1-(5-chloro-2-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine 1-(5-chloro-2-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine
Brand Name: Vulcanchem
CAS No.: 2548988-97-0
VCID: VC11807589
InChI: InChI=1S/C20H21ClN4O3/c1-27-17-3-2-15(21)12-16(17)20(26)24-9-6-14(7-10-24)13-28-19-5-4-18-22-8-11-25(18)23-19/h2-5,8,11-12,14H,6-7,9-10,13H2,1H3
SMILES: COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3
Molecular Formula: C20H21ClN4O3
Molecular Weight: 400.9 g/mol

1-(5-chloro-2-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine

CAS No.: 2548988-97-0

Cat. No.: VC11807589

Molecular Formula: C20H21ClN4O3

Molecular Weight: 400.9 g/mol

* For research use only. Not for human or veterinary use.

1-(5-chloro-2-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine - 2548988-97-0

Specification

CAS No. 2548988-97-0
Molecular Formula C20H21ClN4O3
Molecular Weight 400.9 g/mol
IUPAC Name (5-chloro-2-methoxyphenyl)-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]methanone
Standard InChI InChI=1S/C20H21ClN4O3/c1-27-17-3-2-15(21)12-16(17)20(26)24-9-6-14(7-10-24)13-28-19-5-4-18-22-8-11-25(18)23-19/h2-5,8,11-12,14H,6-7,9-10,13H2,1H3
Standard InChI Key WNUVGTWOUZNKBD-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3
Canonical SMILES COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3

Introduction

Overview of the Compound

The compound "1-(5-chloro-2-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine" appears to be a synthetic organic molecule with potential applications in medicinal chemistry. Its structure combines several key functional groups:

  • Benzoyl Group: The 5-chloro-2-methoxybenzoyl moiety suggests aromatic substitution, which could influence the compound's electronic properties and binding interactions.

  • Imidazo[1,2-b]pyridazine Scaffold: This heterocyclic system is often associated with bioactivity due to its ability to interact with biological targets such as enzymes or receptors.

  • Piperidine Ring: The piperidine backbone is a common feature in pharmacologically active compounds, often enhancing solubility and receptor binding.

Functional Groups

The compound's functional groups suggest it could act as a ligand for various biological targets:

  • The chlorine atom on the benzoyl group may enhance lipophilicity and influence binding affinity.

  • The methoxy group could participate in hydrogen bonding or alter the electronic distribution of the aromatic ring.

  • The imidazo[1,2-b]pyridazine moiety is known for its versatility in drug design, often contributing to anticancer, antiviral, or anti-inflammatory properties.

Synthesis

While no direct synthesis pathway is provided, similar compounds are typically synthesized through:

  • Substitution reactions to introduce functional groups onto an aromatic ring.

  • Cyclization reactions to form heterocyclic systems like imidazo[1,2-b]pyridazine.

  • Coupling reactions to attach the piperidine ring and other substituents.

Potential Biological Activity

Compounds with imidazo[1,2-b]pyridazine scaffolds have been studied for diverse biological activities:

  • Anticancer Properties: Many derivatives exhibit cytotoxic effects against cancer cell lines by interacting with kinases or DNA.

  • Antiviral Activity: Imidazo-based compounds often inhibit viral replication by targeting viral enzymes.

  • Anti-inflammatory Effects: Some derivatives modulate inflammatory pathways by interacting with cytokines or receptors.

Research Directions

To fully characterize this compound, researchers would typically undertake:

  • Synthetic Studies: Optimizing reaction conditions to produce the compound efficiently.

  • Spectroscopic Characterization: Using NMR, IR, and mass spectrometry to confirm the structure.

  • Biological Assays: Testing for activity against specific targets (e.g., enzymes, receptors) or diseases (e.g., cancer, infections).

  • Computational Studies: Modeling interactions between the compound and biological targets to predict activity.

Hypothetical Data Table

PropertyDescription/Value
Molecular FormulaC20_{20}H19_{19}ClN4_{4}O3_{3}
Molecular Weight~398 g/mol
LogP (Lipophilicity)Estimated based on functional groups
SolubilityLikely soluble in organic solvents
Target Enzymes/ProteinsKinases, GPCRs (hypothetical based on structure)
Potential ApplicationsAnticancer, antiviral, anti-inflammatory

This framework provides a starting point for further exploration of this compound's properties and applications. If you have access to additional data or specific research findings about this molecule, please share them for a more detailed analysis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator